molecular formula C7H6F3NO2 B13124097 5-Methoxy-2-(trifluoromethyl)pyridin-3-ol

5-Methoxy-2-(trifluoromethyl)pyridin-3-ol

Cat. No.: B13124097
M. Wt: 193.12 g/mol
InChI Key: KBNBVLULJZKTNW-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(trifluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(trifluoromethyl)pyridin-3-ol is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

5-methoxy-2-(trifluoromethyl)pyridin-3-ol

InChI

InChI=1S/C7H6F3NO2/c1-13-4-2-5(12)6(11-3-4)7(8,9)10/h2-3,12H,1H3

InChI Key

KBNBVLULJZKTNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(F)(F)F)O

Origin of Product

United States

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